1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone
CAS No.: 25700-10-1
Cat. No.: VC2018817
Molecular Formula: C15H12N2O
Molecular Weight: 236.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25700-10-1 |
|---|---|
| Molecular Formula | C15H12N2O |
| Molecular Weight | 236.27 g/mol |
| IUPAC Name | 1-[4-(benzimidazol-1-yl)phenyl]ethanone |
| Standard InChI | InChI=1S/C15H12N2O/c1-11(18)12-6-8-13(9-7-12)17-10-16-14-4-2-3-5-15(14)17/h2-10H,1H3 |
| Standard InChI Key | QUJQOWRVTLABIP-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)N2C=NC3=CC=CC=C32 |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)N2C=NC3=CC=CC=C32 |
Introduction
Chemical Identity and Structural Characteristics
1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone is an organic compound containing a benzimidazole moiety connected to a phenyl ring bearing an ethanone functional group. This structural arrangement contributes to its distinct chemical properties and potential applications in pharmaceutical research and material science.
Basic Identification Parameters
The compound is characterized by several identification parameters as detailed in Table 1:
| Parameter | Value |
|---|---|
| IUPAC Name | 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone |
| CAS Number | 25700-10-1 |
| Molecular Formula | C₁₅H₁₂N₂O |
| Molecular Weight | 236.27 g/mol |
| InChI | InChI=1S/C15H12N2O/c1-11(18)12-6-8-13(9-7-12)17-10-16-14-4-2-3-5-15(14)17/h2-10H,1H3 |
| InChIKey | QUJQOWRVTLABIP-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)N2C=NC3=CC=CC=C32 |
Table 1: Identification parameters for 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone
Synonyms and Alternative Names
The compound is known by several synonyms in scientific literature:
-
Ethanone, 1-[4-(1H-benzimidazol-1-yl)phenyl]-
-
1-[4-(benzimidazol-1-yl)phenyl]ethanone
-
1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-one
-
1-(4-(1H-Benzo[d]imidazol-1-yl)phenyl)ethanone
Physical and Chemical Properties
The physical and chemical properties of 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone contribute significantly to its behavior in various environments and its potential applications.
Molecular Properties
The compound exhibits several key molecular properties as shown in Table 2:
| Property | Value |
|---|---|
| Exact Mass | 236.094963011 Da |
| XLogP3-AA | 2.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
Table 2: Molecular properties of 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone
Solubility and Physical Characteristics
1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone is expected to be soluble primarily in organic solvents due to its aromatic structure and moderate hydrophobicity, as indicated by its XLogP3-AA value of 2.8. The compound's stability can be influenced by pH and temperature variations, which is typical for compounds containing both aromatic and heterocyclic moieties .
Spectroscopic Properties
An important characteristic of this compound is its potential fluorescence properties, which makes it valuable for various analytical applications. The presence of the conjugated system involving both the benzimidazole ring and the acetophenone moiety contributes to these optical properties .
Synthesis Methods
While the search results don't provide a direct synthesis protocol specifically for 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone, several approaches for synthesizing structurally related benzimidazole derivatives are documented, which can be adapted for this compound.
General Benzimidazole Synthesis Approaches
The general synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids. This approach forms the foundation for creating the benzimidazole core present in the target compound .
N-Acetylbenzimidazole Derivatives
A relevant synthetic pathway involves the preparation of N-acetylbenzimidazole derivatives, which shares structural similarities with the target compound:
-
Reaction of benzimidazole derivatives with acetic anhydride in absolute ethanol
-
Refluxing for approximately 3 hours
-
Cooling and precipitating in ice water
Similar N-acetylated benzimidazole derivatives have been characterized with spectral data showing characteristic IR bands around 1680 cm⁻¹ for C=O stretching and 1595 cm⁻¹ for C=N stretching .
Related Synthetic Approaches
In related research, benzimidazole derivatives have been synthesized through:
-
Diazotization followed by coupling reactions
-
Condensation of o-phenylenediamine with substituted benzoic acids in 4N HCl under reflux
| Supplier Reference | Purity | Package Size | Estimated Delivery |
|---|---|---|---|
| 10-F348180 | Not specified | 1g, 250mg | Variable |
| 3D-ABA70010 | Min. 95% | Not specified | Variable |
Table 3: Commercial availability of 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone
Research Context
The compound appears in various research contexts, including:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume